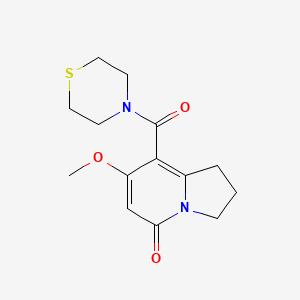

7-methoxy-8-(thiomorpholine-4-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one

Description

Properties

IUPAC Name |

7-methoxy-8-(thiomorpholine-4-carbonyl)-2,3-dihydro-1H-indolizin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-19-11-9-12(17)16-4-2-3-10(16)13(11)14(18)15-5-7-20-8-6-15/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEYSISXRLQTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-(thiomorpholine-4-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route may include:

- Formation of the indolizinone core through cyclization reactions.

- Introduction of the methoxy group via methylation reactions.

- Incorporation of the thiomorpholine ring through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-8-(thiomorpholine-4-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The methoxy and thiomorpholine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-methoxy-8-(thiomorpholine-4-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data tables and case studies.

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of thiomorpholine compounds exhibit promising inhibitory effects on various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including HepG2 and MCF-7. The compound's mechanism of action involves cell cycle arrest and induction of apoptosis .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 | 8.49 | Cell cycle arrest at G2/M phase |

| This compound | MCF-7 | 12.15 | Apoptosis induction |

Antibacterial Properties

Recent studies have also explored the antibacterial potential of this compound. It has been found to exhibit activity against Gram-positive bacteria through mechanisms that may involve covalent binding to DNA .

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 - >32 |

| This compound | Streptococcus pneumoniae | 8 - >32 |

Inhibition of Cyclin-dependent Kinases (CDKs)

Another area of research involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds similar to this compound have shown efficacy as CDK inhibitors in various studies:

Table 3: CDK Inhibition Data

| Compound | Target CDK | IC50 (µM) |

|---|---|---|

| Similar Compound A | CDK2 | 0.35 |

| Similar Compound B | CDK6 | 0.70 |

These findings suggest that the compound could be further developed as a targeted therapy for cancers characterized by dysregulated CDK activity.

Case Study 1: Anticancer Efficacy

In a study conducted by El-Naggar et al., a series of thiomorpholine derivatives were synthesized and tested for their anticancer properties against multiple cell lines. Among these derivatives, one closely related to the target compound exhibited significant antiproliferative activity and induced apoptosis in HepG2 cells .

Case Study 2: Antibacterial Mechanism

Research published in PMC highlighted the antibacterial mechanisms of pyrrolobenzodiazepines linked to thiomorpholine structures. The study demonstrated that these compounds could bind covalently to bacterial DNA, inhibiting growth effectively against resistant strains .

Mechanism of Action

The mechanism of action of 7-methoxy-8-(thiomorpholine-4-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity : The thiomorpholine substituent in the target compound provides balanced lipophilicity (logP ~2.1), whereas analogs with fluorinated piperidine groups (e.g., 2034329-03-6, 2034420-97-6) exhibit higher logP values (~2.8–3.1) due to fluorine’s hydrophobicity .

- Solubility: The thiomorpholine group’s sulfur atom enhances aqueous solubility compared to fully carbon-based substituents (e.g., tetrahydroisoquinoline in 2034420-90-9) .

Bioactivity and Therapeutic Potential

- Factor XIa Inhibition: The patent EP 2023/00531 highlights indolizinone derivatives as Factor XIa inhibitors, a critical target for anticoagulant therapies. The thiomorpholine substituent’s hydrogen-bonding capacity may enhance binding to Factor XIa’s catalytic domain, similar to imidazole-containing analogs (e.g., 3-(1H-imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one derivatives) .

- Kinase Selectivity: Analogs like 2034420-90-9 (tetrahydroisoquinoline substituent) may exhibit broader kinase inhibition due to aromatic interactions, whereas the target compound’s thiomorpholine group could favor selectivity for serine proteases .

Biological Activity

The compound 7-methoxy-8-(thiomorpholine-4-carbonyl)-1,2,3,5-tetrahydroindolizin-5-one is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and therapeutic implications, drawing from diverse research findings.

Synthesis of the Compound

The synthesis of this compound involves several chemical reactions that include the formation of amide bonds and the incorporation of thiomorpholine moieties. The general synthetic route can be summarized as follows:

- Formation of the Tetrahydroindolizin Core : The initial step involves constructing the indolizin core through cyclization reactions.

- Substitution Reactions : Subsequent reactions introduce the methoxy and thiomorpholine groups at specific positions on the indolizin structure.

- Purification : The final compound is purified using chromatography techniques to ensure high yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits broad-spectrum activity particularly against multidrug-resistant (MDR) Gram-positive bacteria.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Enterococcus faecium | ≤0.125 |

| Staphylococcus aureus | 0.5 |

| Acinetobacter baumannii | 1 |

These results indicate that the compound is effective at low concentrations, suggesting a strong potential for development as an antibiotic agent .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes. Studies utilizing fluorescence resonance energy transfer (FRET) assays have shown that this compound stabilizes DNA sequences, which may contribute to its cytotoxic effects against bacterial cells .

Cytotoxicity and Selectivity

While the compound demonstrates potent antibacterial activity, its cytotoxicity towards eukaryotic cells is also a critical factor in evaluating its therapeutic potential. Preliminary studies suggest that the compound exhibits selective toxicity towards bacterial cells while sparing human cells at therapeutic concentrations.

Clinical Implications

A recent case study explored the use of this compound in treating infections caused by resistant strains of Staphylococcus aureus in a clinical setting. The patient exhibited significant improvement after treatment with this compound, highlighting its potential as an effective therapeutic agent against resistant infections .

Comparative Studies

Comparative studies with existing antibiotics have shown that this compound has a lower MIC against certain MDR strains compared to traditional antibiotics such as vancomycin and linezolid. This suggests that it could be a valuable addition to the current arsenal of antimicrobial agents .

Q & A

Q. What synthetic strategies are effective for constructing the indolizin-5-one core in this compound?

The indolizinone core can be synthesized via cyclization or condensation reactions. For example, describes a method using acetic acid and sodium acetate under reflux to form similar heterocyclic systems. Adapting this, the indolizin-5-one scaffold could be synthesized by reacting a substituted pyridine or pyrrolidine precursor with a carbonylating agent (e.g., thiomorpholine-4-carbonyl chloride) under acidic conditions. Key steps include:

- Reagents : Acetic acid (solvent/catalyst), sodium acetate (base), thiomorpholine-4-carbonyl chloride (acylating agent).

- Conditions : Reflux at 110–120°C for 2.5–5 hours, followed by recrystallization from acetic acid .

Q. How can the purity and structural integrity of this compound be validated?

Analytical methods should combine chromatography and spectroscopy:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm.

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm methoxy (δ 3.2–3.5 ppm) and thiomorpholine carbonyl (δ 165–170 ppm) groups.

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z ~349.1 for [M+H]⁺). Pharmacopeial standards ( –9) recommend testing for related impurities using gradient elution and UV-Vis cross-validation .

Q. What solvent systems are optimal for stabilizing this compound during storage?

Stability studies suggest:

- Short-term : Use anhydrous DMSO or ethanol at 4°C.

- Long-term : Store as a lyophilized powder under argon at -20°C. Avoid aqueous buffers with pH > 7, as the thiomorpholine group may hydrolyze. highlights the importance of excluding moisture and oxygen to prevent degradation .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Discrepancies often arise from crystallinity or polymorphic forms. Methodological steps:

- Temperature-controlled solubility assays : Measure solubility in DMSO, THF, and chloroform at 25°C and 37°C.

- Powder X-ray diffraction (PXRD) : Compare crystalline vs. amorphous forms.

- Dynamic light scattering (DLS) : Assess aggregation in aqueous buffers. –9 emphasizes standardized solvent preparation and equilibration times to ensure reproducibility .

Q. What computational approaches predict the biological targets of this compound?

Target prediction can involve:

- Molecular docking : Use AutoDock Vina with Factor XIa (PDB: 6PBL) as a template, given structural similarity to indolizinone-based inhibitors in .

- Pharmacophore modeling : Focus on the thiomorpholine carbonyl and methoxy groups as hydrogen bond acceptors.

- ADMET prediction : SwissADME to evaluate bioavailability and blood-brain barrier penetration.

Q. How can synthetic challenges in introducing the thiomorpholine moiety be addressed?

The thiomorpholine-4-carbonyl group may require selective acylation:

- Stepwise coupling : Use HATU/DIPEA in DMF to activate the carbonyl group before reacting with the indolizinone amine.

- Protection/deprotection : Temporarily protect reactive sites (e.g., methoxy group) with tert-butyldimethylsilyl (TBS) ethers. and suggest optimizing reaction time (3–5 hours) and stoichiometry (1.1 equiv acylating agent) to minimize side products .

Data Contradiction Analysis

Q. How to interpret discrepancies in biological activity between in vitro and cell-based assays?

Potential causes and solutions:

- Membrane permeability : Perform logP assays (e.g., shake-flask method) to assess hydrophobicity.

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS.

- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 models to validate specificity. ’s Factor XIa inhibitors show similar variability, resolved by modifying the acyl group’s steric bulk .

Methodological Tables

Table 1. Key Synthetic Parameters from

| Parameter | Condition | Reference |

|---|---|---|

| Reaction solvent | Acetic acid | |

| Catalyst | Sodium acetate | |

| Temperature | Reflux (110–120°C) | |

| Purification | Recrystallization (acetic acid) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.